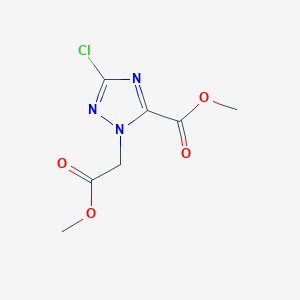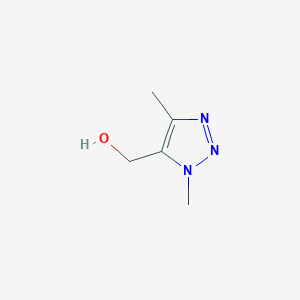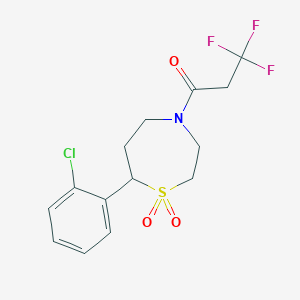
1-(4-Fluorophenyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1-methylhydrazine is a chemical compound that belongs to the group of Phenethylamines . It is used in organic synthesis and acts as a ligand to form a coordination complex . It is included in Schedule II of the 1971 Convention on Psychotropic Substances .
Synthesis Analysis
The synthesis of 1-(4-Fluorophenyl)-1-methylhydrazine involves several steps. The process starts with the 18F-labelling of an iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene . Different palladium catalysts and solvents have been tested, with DMF and DMSO showing promising results . The final product is obtained through a series of reactions, including hydrazinolysis and methylation .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Fluorophenyl)-1-methylhydrazine are complex and involve multiple steps. One example is the reaction with 2-formyl-1H-indole-5-carbonitrile to yield the highly selective dopamine D4 ligand [18F]FAUC 316 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Antitubercular Agents : Compounds derived from the reaction of 4-(2-fluorophenyl)-6-methyl-N′-(aryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazides with other reagents have shown significant antitubercular activity, particularly against Mycobacterium tuberculosis H37Rv. The presence of an electron-withdrawing group at the para position of the phenyl ring enhances this activity (Desai et al., 2016).
Synthesis and Application in Fluorophores
- Fluorescent Probes : The use of 4-fluoro-5-(perfluoroalkyl)pyrazoles, prepared through reactions involving 1-(4-fluorophenyl)-1-methylhydrazine, has been applied in the creation of fluorescent probes. These compounds are used in bioimaging and chemosensing due to their high quantum yields, tunable absorption and emission spectra, good photostability, and biocompatibility (Bouillon et al., 2001).
Antimicrobial Activity
- Antibacterial and Antifungal Agents : Compounds synthesized from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide have exhibited significant in vitro antibacterial and antifungal activities. The molecular structures and properties of these compounds have been extensively studied, contributing to the development of new antimicrobial agents (Dengale et al., 2019).
Analytical Characterization
- Characterization of Research Chemicals : Research on substances like 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine has involved the synthesis and analytical characterization of various isomers. This kind of research is crucial for understanding the properties and potential applications of new psychoactive substances (Dybek et al., 2019).
Antitumor Activity
- Antitumor Agents : Some 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety have shown promising antitumor activity against various cancer cell lines. This research contributes to the development of novel antitumor drugs (Bhat et al., 2009).
Detection in Biological and Water Samples
- Environmental and Biological Sensing : A fluorescent probe designed for the detection of hydrazine, a component related to 1-(4-Fluorophenyl)-1-methylhydrazine, has been developed for use in environmental water systems and fluorescence imaging in biological samples. This work is significant for monitoring hazardous substances in the environment and biological systems (Zhu et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-1-methylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYFNBYVHAIWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-1-methylhydrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2667131.png)


![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)

![5-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2667147.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)
![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)